5-(Trifluoromethylthio)pyridin-2(1h)-one
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Overview
Description
5-(Trifluoromethylthio)pyridin-2(1h)-one: is a heterocyclic compound characterized by the presence of a trifluoromethylthio group attached to a pyridinone ring
Mechanism of Action
Target of Action
Similar compounds have been reported to have potent activities against fgfr1, 2, and 3 , which play essential roles in various types of tumors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the activation of FGFR signaling pathways, which are associated with the progression and development of several cancers .
Biochemical Pathways
Related compounds have been shown to impact the fgfr signaling pathway , which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethylthio)pyridin-2(1h)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc complexes supported by pyridine-N-oxide ligands, which are involved in catalytic Michael addition reactions . These interactions are typically characterized by the formation of hydrogen bonds and coordination complexes, which can influence the activity and stability of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a critical role in cell proliferation, migration, and apoptosis . By inhibiting FGFR, this compound can potentially suppress tumor growth and metastasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrogen bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept at 2-8°C . Its activity may decrease over time due to gradual degradation, which can impact its effectiveness in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including irritation and respiratory issues . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular tissues . The compound’s localization and distribution can significantly impact its biological activity and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-hydroxy-5-(trifluoromethyl)pyridine with a suitable thiolating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethylthio)pyridin-2(1h)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its trifluoromethylthio group can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties can improve the efficacy and environmental stability of these products .
Comparison with Similar Compounds
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)-2-pyridone
- 2-Mercapto-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 5-(Trifluoromethylthio)pyridin-2(1h)-one is unique due to the presence of both a trifluoromethylthio group and a pyridinone ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-(trifluoromethylsulfanyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNNLYMRUKNFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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